Degalactotigonin
Overview
Description
Degalactotigonin (DGT) is a natural compound extracted from Solanum nigrum L. It has been found to possess anticancer properties without serious side effects . DGT has shown potent cytotoxicity against various cancer cell lines .
Chemical Reactions Analysis
This compound has been found to inhibit proliferation, induce apoptosis, and suppress migration and invasion in osteosarcoma cells . It also inhibits EGF-induced proliferation and migration in a concentration-dependent manner .Scientific Research Applications
Apoptosis and Cell Cycle Arrest in Pancreatic Cancer Cells : Degalactotigonin was found to induce apoptosis and cell cycle arrest in pancreatic cancer cells by inhibiting the EGFR signaling pathways (Hoang Le Tuan Anh et al., 2018).
Cytotoxicity in Various Cancer Cell Lines : It exhibited potent cytotoxicity against various human tumor cell lines, including HepG2, NCI-H460, MCF-7, and SF-268, particularly impacting cell viability (Xinlan Zhou et al., 2006).
Inhibition of Growth and Metastasis in Osteosarcoma : this compound inhibited the growth and metastasis of osteosarcoma by repressing the Hedgehog/Gli1 pathway through GSK3β inactivation (Zhi-qiang Zhao et al., 2017).
Impact on Triple Negative Breast Cancer Cells : It was shown to induce cytotoxicity and cell cycle arrest in triple negative breast cancer cells, suggesting potential for therapeutic applications in this challenging subtype of breast cancer (D. Hamsa et al., 2022).
In Silico Studies in Breast Cancer : In silico studies highlighted the potential of this compound in targeting key modulatory genes in Triple Negative Breast Cancer cells, providing insights for future drug development (H. D. et al., 2020).
Antitumor Effects on Renal Cell Carcinoma : Research found that this compound exerted antitumor effects on renal cell carcinoma cells by repressing YAP signaling, leading to reduced proliferation, invasion, migration, and tumorigenicity (Yuning Wang et al., 2020).
Inhibition of TGF-β Signaling in Oral Cancer Cells : It was observed to inhibit invasion and induce apoptosis in oral cancer cells by targeting TGF-β signaling, suggesting a potential role in oral cancer treatment (Yang Li & Cheng Gu, 2022).
Mechanism of Action
Degalactotigonin inhibits the growth and metastasis of osteosarcoma through repression of the Hedgehog/Gli1 pathway, which maintains malignant phenotypes and is involved in the prognosis of osteosarcoma patients . It decreases the activity of multiple intracellular kinases that affect the survival of osteosarcoma patients, including GSK3β . In pancreatic cancer cells, it inhibits EGF-induced phosphorylation of EGFR, as well as activation of EGFR downstream signaling molecules such as Akt and ERK .
Future Directions
Degalactotigonin shows promise as a potential treatment for various types of cancer, including osteosarcoma and pancreatic cancer . Future research could focus on evaluating the safety and efficacy of this compound in clinical studies. It may also be worth investigating its potential as an auxiliary drug for treating patients with osteosarcoma . Another interesting direction could be exploring its effects on other types of cancer and its potential to overcome drug resistance .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H82O22/c1-20-7-12-50(64-18-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(62)37(59)41(31(17-53)68-45)69-47-43(71-46-39(61)36(58)34(56)29(15-51)66-46)42(35(57)30(16-52)67-47)70-44-38(60)33(55)27(54)19-63-44/h20-47,51-62H,5-19H2,1-4H3/t20-,21+,22+,23+,24-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35-,36+,37-,38-,39-,40-,41+,42+,43-,44+,45-,46+,47+,48+,49+,50-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNQXJIQCPPOHN-NUKVSUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H82O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276515 | |
Record name | Degalactotigonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1035.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39941-51-0, 5260-40-2 | |
Record name | Uttronin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039941510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Degalactotigonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39941-51-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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